molecular formula C23H22O4 B1257189 LaurentixanthoneA

LaurentixanthoneA

Cat. No.: B1257189
M. Wt: 362.4 g/mol
InChI Key: BCILHNDVVWKDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurentixanthone A is a prenylated pyranoxanthone derivative first isolated in 2006 from the roots of Vismia laurentii, a plant species known for its rich xanthone content . Its chemical structure was determined as 6-hydroxy-3,3-dimethyl-11-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7(3H)-one through spectroscopic methods, including NMR and mass spectrometry . The compound features a xanthone core modified with a pyran ring, a hydroxyl group at position 6, and a prenyl (3-methylbut-2-enyl) substituent at position 11, contributing to its structural complexity .

Laurentixanthone A was isolated alongside other xanthones, such as Laurentixanthone B and vismiaquinones, highlighting the chemical diversity within Vismia species .

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

6-hydroxy-3,3-dimethyl-11-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one

InChI

InChI=1S/C23H22O4/c1-13(2)8-9-14-6-5-7-16-20(25)19-17(24)12-18-15(22(19)26-21(14)16)10-11-23(3,4)27-18/h5-8,10-12,24H,9H2,1-4H3

InChI Key

BCILHNDVVWKDBW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)C(=O)C3=C(O2)C4=C(C=C3O)OC(C=C4)(C)C)C

Synonyms

laurentixanthone A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Laurentixanthone A and Related Xanthones

Compound Core Structure Key Substituents Molecular Complexity Source
Laurentixanthone A Pyranoxanthone 6-hydroxy, 3,3-dimethyl, 11-prenyl Prenylated pyrano ring V. laurentii
Laurentixanthone B Simple xanthone 1-hydroxy, 5,6,7,8-tetramethoxy Tetramethoxy substitution V. laurentii
1,7-Dihydroxyxanthone Simple xanthone 1,7-dihydroxy Dihydroxy substitution V. rubescens
Vismiaquinone Anthraquinone-xanthone hybrid 3-geranyloxy, 6-methyl, 1,8-dihydroxy Geranyloxy and methyl groups V. laurentii
1,4,8-Trihydroxyxanthone Simple xanthone 1,4,8-trihydroxy Trihydroxy substitution V. rubescens

Key Observations :

  • Vismiaquinones, such as those isolated alongside Laurentixanthone A, combine xanthone and anthraquinone moieties, expanding their redox activity .

Key Observations :

  • Laurentixanthone A’s antimicrobial activity aligns with the broader trend of prenylated xanthones exhibiting enhanced bioactivity due to increased membrane permeability .
  • Antioxidant activity is prominent in hydroxyl-rich xanthones (e.g., 1,4,8-trihydroxyxanthone), which scavenge free radicals via phenolic hydrogen donation . Laurentixanthone A’s lack of multiple hydroxyl groups may explain its unrecorded antioxidant performance.
  • Drug-likeness: Prenylated xanthones like Laurentixanthone A often comply with Lipinski’s rules (molecular weight <500, logP <5), but hybrid structures (e.g., vismiaquinones) may violate these criteria due to higher complexity .

Pharmacological Potential and Limitations

  • Laurentixanthone A: Its prenyl group may improve bioavailability compared to non-prenylated analogs, but the absence of cytotoxic or detailed antimicrobial data limits its therapeutic evaluation .
  • Hydroxylated Xanthones : While less lipophilic, compounds like 1,4,8-trihydroxyxanthone show promise as antioxidants but may face rapid metabolic clearance .
  • Vismiaquinones: Their hybrid structures offer unique redox properties but may require structural optimization for drug-likeness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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